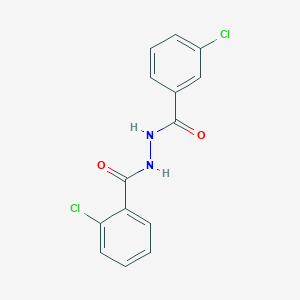![molecular formula C20H25N3O2 B5506617 5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione CAS No. 5705-38-4](/img/structure/B5506617.png)
5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Spirocyclic compounds often involve multi-step synthesis pathways. For example, a new synthetic pathway for spiro[cyclohexane-1,3′-indoline]-2′,4-diones was developed starting from 3-chloromethylene-2-indolones and Danishefsky's diene, involving several steps including formation of cycloadducts and subsequent transformations (Beccalli et al., 2003).
Molecular Structure Analysis
Spirocyclic compounds' molecular structures are characterized by their unique spiro-linkage, where a quaternary carbon atom is shared between two rings. This spiro-linkage significantly influences the compound's stereochemistry and physical properties. X-ray crystallography and NMR spectroscopy are common techniques used for structural analysis, as seen in the studies of various spiro compounds to determine their configurations and conformational dynamics (Low et al., 2002).
Chemical Reactions and Properties
Spirocyclic compounds can undergo various chemical reactions, including cycloadditions and Michael reactions, which are essential for their synthesis and functionalization. For instance, efficient syntheses of novel spiro heterocycles were achieved under microwave irradiation, showcasing the compounds' reactivity and the influence of reaction conditions on their synthesis (Dabholkar & Mishra, 2006).
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Techniques
Research has demonstrated innovative approaches to synthesize spirocyclic compounds efficiently, utilizing microwave irradiation and classical thermal methods to produce spiro heterocycles with thiazole, oxazole, thiadiazole, and triazolothiadiazole moieties. These methodologies offer a faster and more efficient synthesis route for complex spirocyclic structures, expanding the toolkit for chemical synthesis in medicinal chemistry and materials science (Dabholkar & Mishra, 2006).
Novel Heterocyclic Systems
Another facet of research focuses on creating new heterocyclic systems such as spiro[chromene-4,3′-indoles] and spiro[indole-3,4′-quinolines], synthesized through base-catalyzed domino reactions. These compounds are of interest due to their potential pharmacological activities and as intermediates in organic synthesis (Pogosyan, Avakimyan, & Stepanyan, 2016).
Antileukemic Activity
Spiro[indoline-3,2′-thiazolidine]-2,4′-diones have been prepared and evaluated for their antileukemic activity, demonstrating the potential of spirocyclic compounds in therapeutic applications. This highlights the importance of structural diversity in drug discovery, particularly in the development of new antileukemic agents (Rajopadhye & Popp, 1987).
Structural and Properties Exploration
Research into the synthesis, structure, and properties of new spirooxindolodibenzodiazepine derivatives provides insights into the chemical behavior and potential applications of these compounds. Understanding their structural characteristics can lead to the development of novel materials or pharmaceuticals (Orlova et al., 2013).
Concomitant Polymorphism
The study of concomitant polymorphism in spirobicyclic diones reveals fascinating aspects of molecular flexibility and polymorph formation. This research is crucial for material science, especially in designing materials with specific crystalline properties (Kumar et al., 2004).
Eigenschaften
IUPAC Name |
5,7-dimethyl-1'-propylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-4-9-23-15-8-6-5-7-14(15)20(17(23)25)21-10-18(2)11-22(20)13-19(3,12-21)16(18)24/h5-8H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUPXYDROXUBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)N4CC5(CN3CC(C4)(C5=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972529 |
Source


|
| Record name | 5,7-Dimethyl-1'-propylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5705-38-4 |
Source


|
| Record name | 5,7-Dimethyl-1'-propylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5506544.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5506558.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506565.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5506577.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5506581.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5506597.png)
![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)
![2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5506604.png)
![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5506607.png)

![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)
![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)
![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)
